molecular formula C14H19ClN2O3 B2892637 (2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride CAS No. 1353985-61-1

(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride

Cat. No.: B2892637
CAS No.: 1353985-61-1
M. Wt: 298.77
InChI Key: GPIAUCLBWJTBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride: is a chemical compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the reaction of 2-(aminomethyl)piperidine with benzo[d][1,3]dioxol-5-carboxylic acid under specific reaction conditions. The reaction may require the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents, altering the compound's chemical behavior.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride can be compared with other similar compounds, such as (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one and (E)-5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one . These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of This compound .

Properties

IUPAC Name

[2-(aminomethyl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c15-8-11-3-1-2-6-16(11)14(17)10-4-5-12-13(7-10)19-9-18-12;/h4-5,7,11H,1-3,6,8-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIAUCLBWJTBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.